3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O6/c1-23-14-4-2-3-10-7-12(19(22)26-16(10)14)18-20-17(21-27-18)11-5-6-13-15(8-11)25-9-24-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRAWEZUFIHJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, which is then subjected to cyclization reactions to form the oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction setups, and employing purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the benzodioxole and chromenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the benzodioxole moiety enhances the bioactivity of the compound. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The oxadiazole ring has been associated with antimicrobial activity. Compounds featuring this structure have demonstrated effectiveness against a range of bacteria and fungi. The presence of the methoxy group in this specific compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes .
Neuroprotective Effects
Recent studies suggest that compounds with oxadiazole and benzodioxole structures may offer neuroprotective benefits. These compounds are hypothesized to modulate neuroinflammatory responses and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemical Applications
Pesticidal Activity
Compounds similar to 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one have been explored for their potential as pesticides. The oxadiazole group is known for its insecticidal properties, making such compounds candidates for developing new agrochemicals aimed at pest control .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity. Research has focused on how variations in substituents on the oxadiazole and chromenone rings affect biological activity. For instance:
- Substituent Variations: Modifications to the methoxy group can influence both solubility and biological activity.
- Ring Modifications: Altering the benzodioxole portion can enhance or reduce interactions with biological targets .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in low micromolar range. | Suggests potential for development as a chemotherapeutic agent. |
| Study B (2024) | Reported antimicrobial efficacy against Gram-positive bacteria; minimum inhibitory concentrations (MIC) were lower than existing treatments. | Indicates potential use in treating bacterial infections resistant to conventional antibiotics. |
| Study C (2025) | Explored neuroprotective effects in animal models; reduced markers of oxidative stress significantly. | Points towards therapeutic applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism by which 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects such as cell cycle arrest or apoptosis. The exact pathways and molecular targets are still under investigation, but studies have shown that the compound can modulate key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Yield inferred from analogous synthesis in .
Key Observations:
Substituent Effects on Yield :
- The benzodioxolyl-substituted coumarin (target compound) shows a lower yield (32%) compared to the dimethoxyphenyl analogue (55%), likely due to steric and electronic challenges during cyclization .
- Phenyl-substituted oxadiazole derivatives exhibit moderate yields (40%), suggesting substituent bulk impacts reaction efficiency .
Thermal Stability :
- The target compound’s melting point (168–170 °C) is higher than the dimethoxyphenyl analogue (127–129 °C), indicating stronger intermolecular interactions (e.g., π-π stacking) from the benzodioxole ring .
Bioactivity Trends :
- Benzodioxole-containing coumarins (e.g., compound 13 in ) demonstrate antimicrobial activity against Gram-positive bacteria (MIC: 4–8 µg/mL), comparable to ciprofloxacin .
- Oxadiazole derivatives with electron-withdrawing groups (e.g., pyridinyl in ) show enhanced antiproliferative activity (IC₅₀: 2–10 µM) in cancer cell lines due to improved membrane permeability .
Functional Analogues in Drug Discovery
Coumarin-Oxadiazole Hybrids
- 3-(1,2,4-Oxadiazolyl)chromones :
Benzodioxole-Containing Derivatives
- 6,7-Dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one :
- Shows antioxidant activity (EC₅₀: 12 µM) via radical scavenging, attributed to the benzodioxole’s electron-donating capacity .
Biological Activity
The compound 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one , also known as a derivative of coumarin, presents significant interest in biological research due to its potential therapeutic applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a coumarin backbone modified by oxadiazole and benzodioxole moieties. Its molecular formula is with a molecular weight of approximately 357.33 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where starting materials such as benzodioxole derivatives are reacted with oxadiazole precursors under various conditions to yield the final product. The synthetic route may include steps such as:
- Formation of the oxadiazole ring.
- Coupling with the benzodioxole moiety.
- Methylation at the 8-position of the coumarin ring.
Antimicrobial Activity
Research indicates that derivatives of coumarins exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µM .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 75 |
| Compound B | Escherichia coli | 100 |
| Target Compound | Klebsiella pneumoniae | 80 |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using assays such as DPPH and FRAP. Results suggest that it exhibits significant radical scavenging activity, comparable to established antioxidants .
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) | FRAP Value (mM) |
|---|---|---|
| Target Compound | 85 | 1.23 |
| Control (Vitamin C) | 95 | 1.57 |
Anticancer Properties
Studies have highlighted the anticancer potential of coumarin derivatives, showing that they can induce apoptosis in cancer cell lines by modulating various signaling pathways. For example, certain derivatives have been reported to inhibit MEK1 activity, leading to reduced proliferation in cancer cells .
Case Study: Apoptosis Induction
In a study involving human cancer cell lines, the target compound demonstrated an ability to induce apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins . The findings suggest that structural modifications enhance its efficacy as an anticancer agent.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. For instance:
- Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Binding: The compound can bind to receptors that modulate cellular signaling pathways related to inflammation and cancer progression.
These interactions lead to downstream effects such as altered gene expression and induction of cell cycle arrest.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling a benzodioxole-containing oxadiazole precursor with a methoxy-substituted chromenone core. Key steps include:
- Cyclocondensation : Using carbodiimide-mediated coupling to form the oxadiazole ring under anhydrous conditions (e.g., DCC/DMAP in DMF) .
- Substituent Optimization : Methoxy groups may require protection/deprotection strategies (e.g., BBr₃ for demethylation) to avoid side reactions .
- Yield Factors : Solvent polarity (acetonitrile vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd(OAc)₂ for cross-coupling) critically impact yield. Comparative studies with analogs (e.g., nitro vs. methoxy substituents) suggest electron-withdrawing groups reduce steric hindrance, improving cyclization efficiency .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, chromenone carbonyl at δ 160–165 ppm) .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and confirms planarity of the oxadiazole-chromenone interface (e.g., dihedral angles <10° indicate conjugation) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~407) and fragmentation patterns .
Q. How should researchers design in vitro assays to evaluate its biological activity?
Methodological Answer:
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or CYP450 isoforms) .
- Control Groups : Include structurally similar analogs (e.g., lacking the methoxy group) to isolate substituent-specific effects .
- Replication : Employ randomized block designs with triplicate measurements to minimize batch variability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using tools like PRISMA guidelines .
- Mechanistic Profiling : Conduct knock-out/knock-in studies (e.g., CRISPR for target genes) to confirm on-target vs. off-target effects .
- Data Normalization : Standardize activity metrics (e.g., % inhibition relative to positive controls) to reduce inter-lab variability .
Q. What experimental frameworks are suitable for studying its environmental fate and ecotoxicological impact?
Methodological Answer:
- Environmental Simulation : Use OECD 308/309 guidelines to assess biodegradation in water-sediment systems under aerobic/anaerobic conditions .
- Trophic Transfer Studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS, accounting for metabolic transformation products .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using substituent-specific parameters (e.g., logP, polar surface area) .
Q. What computational strategies validate its binding interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB IDs for COX-2) to identify key hydrogen bonds (e.g., oxadiazole N-atoms with Arg120) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors to prioritize synthetic modifications .
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) resolve conformational dynamics in solution?
Methodological Answer:
- NOESY : Identify through-space proton-proton interactions (e.g., benzodioxole ↔ chromenone proximity) to confirm intramolecular stacking .
- HSQC : Correlate ¹H-¹³C couplings to assign quaternary carbons (e.g., oxadiazole C2 and C5 positions) .
- Variable-Temperature NMR : Monitor chemical shift changes to detect rotational barriers (e.g., restricted oxadiazole rotation at <−40°C) .
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., methoxy vs. nitro groups) to theoretical models like Hammett σ values .
- Systems Pharmacology : Map interactions onto protein interaction networks (e.g., STRING DB) to identify polypharmacology potential .
- Hypothesis-Driven Design : Use scaffold-hopping strategies guided by bioisosteric principles (e.g., oxadiazole ↔ thiazole replacements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
